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Compound of Interest

Compound Name: 2,2-Difluoroethyl acetate

Cat. No.: B075174

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties,
synthesis, and spectroscopic characterization of 2,2-Difluoroethyl acetate (CAS No. 1550-44-
3). This fluorinated ester is a versatile building block in organic synthesis, particularly in the
development of novel pharmaceuticals and agrochemicals. This document consolidates key
data, presents detailed experimental protocols, and offers a visual representation of its
molecular architecture to support research and development activities.

Molecular Structure and Properties

2,2-Difluoroethyl acetate is a colorless liquid with the molecular formula C4H6F202. Its
structure features an acetate group linked to a difluoroethyl moiety. The presence of the two

fluorine atoms on the ethyl group significantly influences the compound's chemical and physical
properties.

Molecular Structure

Caption: Molecular Structure of 2,2-Difluoroethyl Acetate.

Physicochemical Properties
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A summary of the key physicochemical properties of 2,2-Difluoroethyl acetate is presented in
the table below.

Property Value Reference
Molecular Formula C4H6F202

Molecular Weight 124.09 g/mol

CAS Number 1550-44-3

Appearance Colorless liquid

Boiling Point 106-107 °C

Melting Point -26 °C

Density 1.21 g/cm3 at 25 °C

Refractive Index (nD20) 1.354

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2,2-Difluoroethyl
acetate. Below is a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b075174?utm_src=pdf-body
https://www.benchchem.com/product/b075174?utm_src=pdf-body
https://www.benchchem.com/product/b075174?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Coupling
Nucleus Shift (5, Multiplicity Constant (J, Assighnment Reference
ppm) Hz)
JHF =55.1
1H NMR 5.94 it Hz, JHH = -CHF2 [1]
39Hz
JHH =13.7
4.27 dt Hz, JHF =4.0 -OCH2- [1]
Hz
2.14 s - -C(O)CH3 [1]
JHF =55.1
1°F NMR -126.24 td Hz, JHF = -CHF2 [1]
13.7 Hz
13C NMR
_ ~170 s - Cc=0
(Predicted)
~113 t JCF=240Hz CHF2
~63 t JCF=25Hz OCH2
~20 S - CH3

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 2,2-Difluoroethyl acetate is expected to show characteristic absorption

bands for its functional groups.

Wavenumber (cm~?)

Vibrational Mode

~2950-3000 C-H stretch (alkane)

~1745 C=0 stretch (ester)

~1240 C-O stretch (ester)

~1050-1150 C-F stretch
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Mass Spectrometry (MS) (Predicted)

The electron ionization mass spectrum of 2,2-Difluoroethyl acetate is expected to exhibit a

molecular ion peak and several characteristic fragment ions.

m/z Proposed Fragment
124 [M]*

81 [M - OCH3]*

65 [CHF2CH20]*

51 [CHF2]*

43 [CH3CO]* (base peak)

Experimental Protocols

Synthesis of 2,2-Difluoroethyl Acetate

Method 1: From 2,2-Difluoroethanol and Acetyl Chloride

This protocol describes the synthesis of 2,2-Difluoroethyl acetate via the esterification of 2,2-

difluoroethanol with acetyl chloride.
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Workup
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Click to download full resolution via product page
Caption: Synthesis workflow for 2,2-Difluoroethyl Acetate.
Procedure:

o To a solution of 2,2-difluoroethanol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane,
cooled in an ice bath, add acetyl chloride (1.1 eq) dropwise.

o Allow the reaction mixture to warm to room temperature and stir for 12 hours.
e Quench the reaction with water and separate the organic layer.

» Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution,
water, and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by fractional distillation to afford 2,2-difluoroethyl acetate.

Method 2: From Potassium Acetate and 2,2-Difluoro-1-chloroethane
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This method involves the nucleophilic substitution of chloride by acetate.[1]

Procedure:

A mixture of potassium acetate (1.5 eq) in dimethyl sulfoxide (DMSO) is heated to 120 °C.[1]

A solution of 2,2-difluoro-1-chloroethane (1.0 eq) in DMSO is added dropwise to the heated
mixture.[1]

The reaction mixture is stirred at 120 °C for 1.5 hours.[1]

After cooling to room temperature, the product is isolated by distillation.[1]

Logical Relationships in Characterization

The structural elucidation of 2,2-Difluoroethyl acetate relies on the combined interpretation of
various spectroscopic technigues.

Spectroscopic Techniques

[NMR (tH, 13C, 19F)} [ FT-IR ) [Mass Spectrometry}

Derived Informa i

Atom Connect|V|ty Functional Groups Molecular Weight
(*H-1H, 1H-1°F, 13C-1°F couplings) (C=0, C-0, C-F bonds) and Fragmentatlon

Confirmation of
2,2-Difluoroethyl Acetate Structure

Click to download full resolution via product page

Caption: Logical flow for structural characterization.
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Safety Information

2,2-Difluoroethyl acetate is a flammable liquid and vapor. It may cause skin and eye irritation.
Handle in a well-ventilated fume hood and wear appropriate personal protective equipment,
including safety glasses, gloves, and a lab coat.

Conclusion

This technical guide provides essential information on 2,2-Difluoroethyl acetate for
professionals in research and drug development. The compiled data on its properties, along
with detailed experimental protocols and spectroscopic information, serves as a valuable
resource for the synthesis, characterization, and application of this important fluorinated
building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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